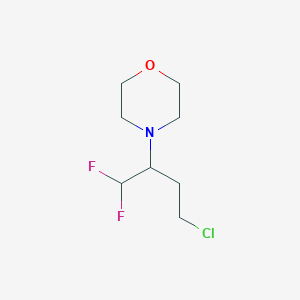

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine

Description

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is a versatile chemical compound used in various scientific research fields. Its unique properties make it invaluable for studying different processes and developing innovative solutions.

Properties

IUPAC Name |

4-(4-chloro-1,1-difluorobutan-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClF2NO/c9-2-1-7(8(10)11)12-3-5-13-6-4-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQGQAFRWORCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCCl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine typically involves the reaction of morpholine with 4-chloro-1,1-difluorobutane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can undergo reduction reactions to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 4-(4-hydroxy-1,1-difluorobutan-2-yl)morpholine.

Oxidation: Products include oxides of the original compound.

Reduction: Products include reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that derivatives of morpholine compounds can exhibit significant anticancer properties. Specifically, 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine has been investigated for its potential as a selective inhibitor against certain cancer cell lines. Research demonstrates that the introduction of the difluorobutan group enhances the binding affinity to target proteins involved in tumor growth and proliferation. For instance, a study reported a series of morpholine derivatives where modifications led to improved efficacy against B-cell lymphoma proteins .

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects. Morpholine derivatives are known to interact with neurotransmitter systems, and 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is no exception. Preliminary findings suggest it may modulate dopamine and serotonin pathways, which could have implications in treating neurodegenerative diseases and mood disorders .

Agrochemicals

Pesticide Development

In agrochemical research, 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine has been explored as a potential pesticide or herbicide. The chlorinated and difluorinated structure contributes to its effectiveness against a range of pests and weeds. Studies have shown that compounds with similar structures exhibit significant insecticidal activity, making this morpholine derivative a candidate for further development in agricultural applications .

Material Science

Polymer Additives

In material science, the compound has potential applications as an additive in polymer formulations. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices. Research indicates that incorporating such morpholine derivatives can improve the performance characteristics of plastics and elastomers .

Summary of Findings

The following table summarizes the key applications of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; neuropharmacological effects on neurotransmitter systems. |

| Agrochemicals | Investigated as a pesticide/herbicide with significant efficacy against pests and weeds. |

| Material Science | Used as an additive to enhance thermal stability and mechanical properties in polymers. |

Case Study 1: Anticancer Activity

A recent study focused on synthesizing various morpholine derivatives, including 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine, to evaluate their anticancer properties against specific cancer cell lines. Results indicated that this compound exhibited a notable decrease in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Pesticidal Efficacy

In another study assessing the efficacy of new agrochemical formulations, 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine was tested against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to control groups, highlighting its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is unique due to its specific structure, which combines the properties of both morpholine and 4-chloro-1,1-difluorobutane. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Biological Activity

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8ClF2N

- Molecular Weight : 175.58 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Biological Activity Overview

The biological activity of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine has been investigated primarily in the context of its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

In a study evaluating various compounds for their anticancer properties, 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine was screened against a panel of cancer cell lines. The results indicated a moderate level of activity:

| Cell Line | Growth Inhibition (%) | Remarks |

|---|---|---|

| RPMI-8226 (Leukemia) | 92.48 | Low inhibition |

| CCRF-CEM (Leukemia) | 92.77 | Low inhibition |

| K-562 (Leukemia) | 92.90 | Low inhibition |

| SF-539 (CNS) | 92.74 | Low inhibition |

The average growth percentage across all tested lines was approximately 104.68%, suggesting that while the compound exhibits some activity, it is not highly effective at the tested concentration of 10 µM .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of morpholine derivatives, including 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine. These studies suggest potential efficacy against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 10 | 100 |

These findings indicate that while the compound may have some antimicrobial properties, further optimization and testing are necessary to enhance its efficacy .

The precise mechanism through which 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the morpholine moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and survival.

Case Studies

Several studies have reported on the synthesis and evaluation of morpholine derivatives similar to 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine:

- Synthesis and Evaluation : A study synthesized various morpholine derivatives and evaluated their anticancer properties. The most promising candidates exhibited IC50 values in the low micromolar range against specific cancer cell lines .

- Antidiabetic Effects : Another investigation explored the use of morpholine derivatives in antidiabetic applications, noting that certain compounds showed significant glucose-lowering effects in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.